
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- is a complex organic compound known for its unique structure and versatile applications. This compound is part of the triazacyclononane family, which is characterized by a nine-membered ring containing three nitrogen atoms. The presence of pyridinylmethyl groups enhances its chemical reactivity and potential for forming stable complexes with various metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tris(2-pyridinylmethyl)amine with formaldehyde and a suitable acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the triazacyclononane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinylmethyl groups can undergo substitution reactions with electrophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide, often with a base to neutralize the by-products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Applications De Recherche Scientifique
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting metal ions in therapeutic applications.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazacyclononane ring and the pyridinylmethyl groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial in its applications in catalysis, metal ion transport, and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Triazacyclononane: A simpler analog without the pyridinylmethyl groups, used in similar applications but with different reactivity and stability profiles.
Triethylenetriamine: Another related compound with a different ring structure, used as a chelating agent and in coordination chemistry.
Uniqueness
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(2-pyridinylmethyl)- is unique due to the presence of pyridinylmethyl groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to its simpler analogs. This makes it particularly valuable in applications requiring high stability and specificity in metal coordination.
Propriétés
Numéro CAS |
102851-50-3 |
|---|---|
Formule moléculaire |
C24H30N6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1,4,7-tris(pyridin-2-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C24H30N6/c1-4-10-25-22(7-1)19-28-13-15-29(20-23-8-2-5-11-26-23)17-18-30(16-14-28)21-24-9-3-6-12-27-24/h1-12H,13-21H2 |
Clé InChI |
UFVPUNOEVVUROD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


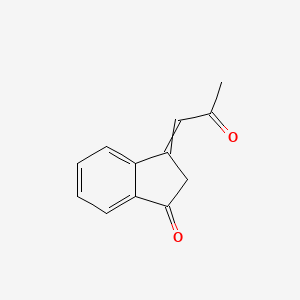
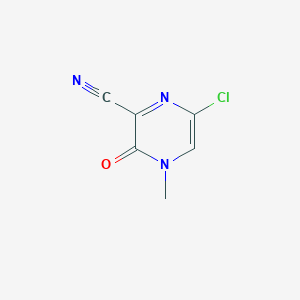


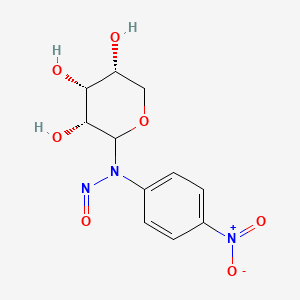
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)

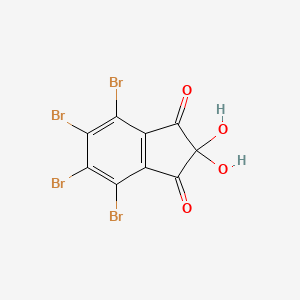
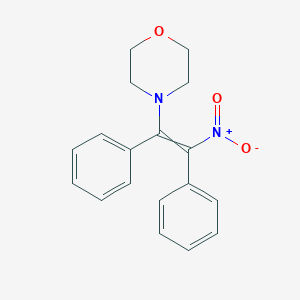
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)
